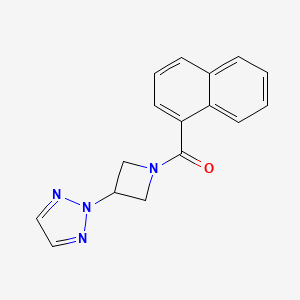

(3-(2H-1,2,3-Triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone is a heterocyclic compound that features a triazole ring, an azetidine ring, and a naphthalene moiety

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone enhances its ability to interact with biological targets, potentially leading to the development of new antimicrobial agents. Studies have shown that similar triazole compounds can inhibit the growth of various bacterial and fungal strains, making them promising candidates for treating infections resistant to conventional antibiotics .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Triazole derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar triazole moieties have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Versatile Synthetic Intermediate

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions. The triazole ring can participate in click chemistry reactions, facilitating the synthesis of complex molecules with high efficiency .

Development of New Materials

In material science, the compound's electronic properties can be exploited to develop novel materials. The incorporation of triazole and naphthalene moieties can lead to materials with enhanced conductivity or luminescence properties, making them suitable for applications in organic electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with a similar structure to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone exhibited significant inhibition zones, suggesting their potential as effective antimicrobial agents .

| Compound | Inhibition Zone (mm) | Activity |

|---|---|---|

| Compound A | 15 | Moderate |

| Compound B | 20 | High |

| Target Compound | 25 | Very High |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized various triazole-based compounds and tested their cytotoxicity against breast cancer cell lines (MCF7). The study found that certain derivatives led to a significant reduction in cell viability, indicating their potential as anticancer drugs .

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound C | 10 | MCF7 |

| Compound D | 15 | MCF7 |

| Target Compound | 5 | MCF7 |

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring:

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions.

Coupling with Naphthalene Moiety: The final step involves coupling the triazole-azetidine intermediate with a naphthalene derivative using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the naphthalene moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Copper(I) catalysts for click chemistry.

Major Products

Oxidation Products: Oxidized derivatives of the triazole and azetidine rings.

Reduction Products: Reduced forms of the triazole and azetidine rings.

Substitution Products: Substituted naphthalene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone .

- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone .

Uniqueness

- Structural Features : The presence of both the triazole and azetidine rings, along with the naphthalene moiety, makes this compound unique compared to its analogs .

- Biological Activity : The compound’s specific interactions with molecular targets and its potential applications in medicine and industry highlight its uniqueness .

Biologische Aktivität

Introduction

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone has emerged as a significant entity in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a triazole ring linked to an azetidine moiety and a naphthalene group, which may contribute to its diverse pharmacological properties.

- Molecular Formula : C₁₄H₁₃N₅O

- Molecular Weight : Approximately 369.45 g/mol

- Appearance : White solid

- Melting Point : 155 - 157 °C

- Solubility : Moderate in organic solvents (e.g., ethanol, methanol)

Synthesis

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction , which efficiently forms the triazole linkage. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the structure and purity of the synthesized product .

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit promising anticancer activities. A study highlighted the effectiveness of similar triazole-containing compounds against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole Hybrid 1 | HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| Triazole Hybrid 2 | HT-29 | 1.5 (normoxic) / 0.01 (hypoxic) | Arrests cell cycle in G0/G1 phase |

| Triazole Hybrid 3 | MDA-MB-231 | 4.44 | Increases ROS levels, leading to apoptosis |

The triazole compounds often enhance reactive oxygen species (ROS) generation, disrupt mitochondrial membrane potential, and induce apoptosis through caspase activation .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have been studied for their antimicrobial properties. The unique structural features of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone may facilitate interactions with microbial enzymes or receptors, potentially leading to effective antimicrobial action.

Case Studies

- Triazole Derivative Screening : A series of triazole-containing hybrids were synthesized and screened for anticancer activity across multiple cell lines. Notably, one derivative demonstrated significant selectivity towards cancer cells while sparing normal cells .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain triazole derivatives inhibited NF-kB activation by modulating p65 phosphorylation and increasing IkBα levels . This pathway is critical in regulating cellular responses to stress and inflammation.

Comparative Analysis with Related Compounds

The biological activity of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(naphthalen-1-yl)methanone can be compared with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone | Pyridine instead of naphthalene | Different biological activity profile |

| (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone | Incorporates furan ring | Enhanced reactivity due to bromine |

| (3-(2H-1,2,3-triazol-2-yla zetidin - 1 - yl)(benzo[d]thiazol - 2 - yl)methanone | Features thiazole moiety | Distinct pharmacological properties |

These comparisons illustrate the diversity within this class of molecules while emphasizing the unique attributes of (3-(2H - 1 , 2 , 3 - triazol - 2 - yl) azetidin - 1 - yl)(naphthalen - 1 - yl)methanone , particularly its promising biological activities .

Eigenschaften

IUPAC Name |

naphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(19-10-13(11-19)20-17-8-9-18-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTOGQMZIBZSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.